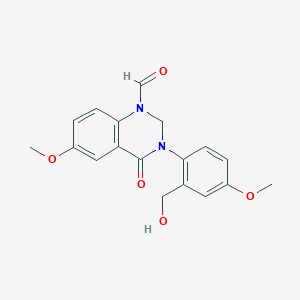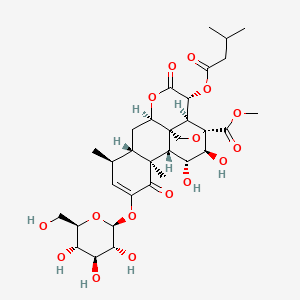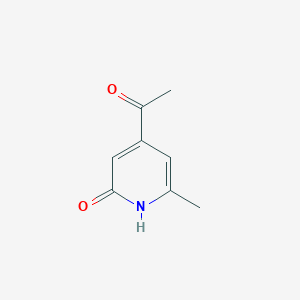
Streptokordin
Descripción general
Descripción
Streptokordin is a novel antibiotic derived from natural sources. It is a new class of antibiotics that are effective against a wide range of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. This compound is a promising new drug that has shown remarkable efficacy in laboratory studies and is currently being tested in clinical trials.
Aplicaciones Científicas De Investigación
Investigación del cáncer
Streptokordin: ha mostrado una significativa citotoxicidad contra varias líneas celulares de cáncer humano . Su capacidad para dirigirse selectivamente y matar células cancerosas lo convierte en un compuesto valioso para desarrollar nuevas terapias contra el cáncer. La investigación está en curso para comprender su mecanismo de acción y su posible uso en la quimioterapia.
Desarrollo de antibióticos
Aunque el this compound en sí mismo no ha mostrado inhibición del crecimiento contra microorganismos, el género Streptomyces es una fuente rica de compuestos bioactivos utilizados en el desarrollo de antibióticos . La estructura del this compound podría inspirar la síntesis de nuevos antibióticos.
Investigación bioquímica
El aislamiento y la elucidación estructural del this compound implican técnicas bioquímicas avanzadas, incluidas la espectroscopia FAB-MS, 1H, 13C y 2D NMR . Estos métodos son cruciales en el descubrimiento y análisis de nuevos compuestos bioactivos.
Biotecnología marina
El this compound se deriva de actinomicetos marinos, destacando el potencial del océano como fuente de nuevos compuestos bioactivos . Su descubrimiento promueve la exploración de la biodiversidad marina para encontrar nuevas pistas para medicamentos.
Farmacología
Las propiedades citotóxicas del this compound pueden extenderse más allá del tratamiento del cáncer. Podría estudiarse por sus efectos en otras condiciones patológicas, lo que podría conducir al desarrollo de nuevos agentes farmacológicos .
Investigación agroquímica
Los compuestos relacionados del género Streptomyces se han utilizado para desarrollar agroquímicos como insecticidas, pesticidas y herbicidas . El this compound podría servir como un compuesto modelo para crear agroquímicos más efectivos y respetuosos con el medio ambiente.
Ciencias ambientales
El estudio del this compound contribuye a nuestra comprensión de la microbiología ambiental, en particular el papel de los actinomicetos en los ecosistemas del suelo .
Química sintética
La compleja estructura del this compound desafía a los químicos sintéticos a replicar tales moléculas, lo que puede conducir a avances en metodologías sintéticas y la creación de nuevos materiales .
Mecanismo De Acción
Streptokordin is a novel cytotoxic compound of the methylpyridine class, isolated from the fermentation broth of a marine-derived Streptomyces sp. KORDI-3238 . This article provides a comprehensive overview of the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of this compound are human cancer cell lines . It exhibits significant cytotoxicity against these cells, making it a potential candidate for cancer treatment .
Mode of Action
It interferes with biochemical reactions of NAD and NADH, and inhibits some enzymes involved in gluconeogenesis .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA synthesis and gluconeogenesis . By inhibiting these pathways, it disrupts the normal functioning of cancer cells, leading to their death .
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently under investigation . These properties will have a significant impact on the bioavailability of this compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The result of this compound’s action is the significant cytotoxicity against human cancer cell lines . It shows no growth inhibition against various microorganisms including bacteria and fungi , indicating its specificity towards cancer cells .
Direcciones Futuras
With increasing advancement in science and technology, there would be greater demands in future for new bioactive compounds synthesized by Streptomyces from various marine sources . As Streptokordin is a new cytotoxic compound isolated from a marine-derived Streptomyces, it could potentially be a subject of future research and development in the field of bioactive compounds .
Análisis Bioquímico
Biochemical Properties
Streptokordin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various cellular proteins, leading to the inhibition of cell growth in cancer cells . The nature of these interactions involves binding to specific proteins and enzymes, thereby disrupting their normal function and leading to cytotoxic effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to downregulate the expression of certain oncogenes and upregulate tumor suppressor genes, thereby inhibiting cancer cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific proteins and enzymes, leading to their inhibition and subsequent disruption of cellular processes . This compound also affects gene expression by modulating the transcription of genes involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its cytotoxic effects may diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cancer cell growth and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that there is a threshold dose above which this compound may exert adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound has been shown to affect metabolic flux and metabolite levels, leading to alterations in cellular energy production and biosynthesis . This compound’s interactions with metabolic enzymes may contribute to its cytotoxic effects by disrupting normal cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins, which may affect its cytotoxic activity .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. This compound is targeted to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its cytotoxic effects . Post-translational modifications and targeting signals direct this compound to these compartments, enhancing its ability to disrupt cellular processes and induce apoptosis .
Propiedades
IUPAC Name |
4-acetyl-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)4-8(11)9-5/h3-4H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPDZXJDYRLFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1247755.png)
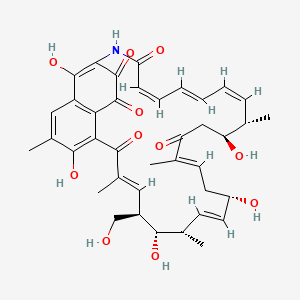
![(13E,15E,17E)-2-[(2E,4E)-dodeca-2,4-dien-2-yl]-7-hydroxy-8-methyl-1-oxa-5,10-diazacyclononadeca-13,15,17-triene-4,9,19-trione](/img/structure/B1247759.png)
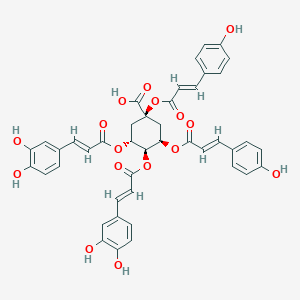
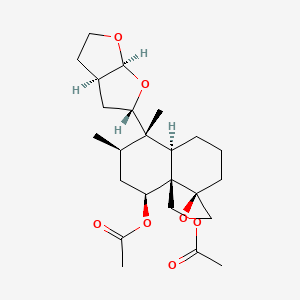
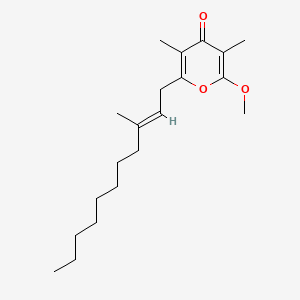
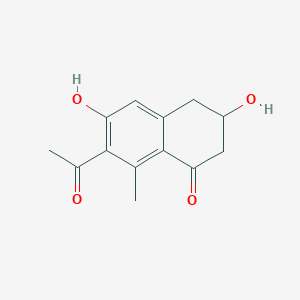
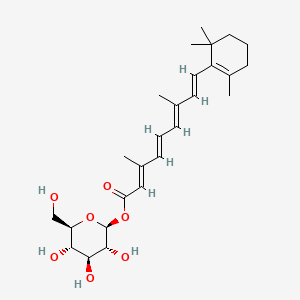
![6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2',3':1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine](/img/structure/B1247770.png)



